molecular formula C15H18N2O6 B597817 Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate CAS No. 1211517-23-5

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate

Cat. No.: B597817
CAS No.: 1211517-23-5
M. Wt: 322.317
InChI Key: PLOQOWMRYIXTBH-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate is a chemical compound with the molecular formula C13H16N2O2.C2H2O4 It is known for its unique spirocyclic structure, which consists of a heptane ring fused with a diazaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate typically involves the reaction of benzylamine with a suitable diazaspiro precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in batches, and the final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.C2H2O4/c16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,14H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQOWMRYIXTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743418
Record name Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-36-1, 1211517-23-5
Record name 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, phenylmethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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